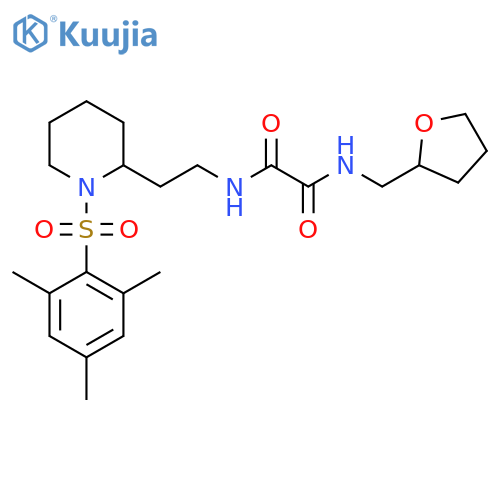

Cas no 898415-64-0 (N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide 化学的及び物理的性質

名前と識別子

-

- N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide

- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- CHEMBL1490614

- N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

- HMS3038O12

- SMR000811231

- F2571-0327

- MLS001234685

- N'-(oxolan-2-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide

- 898415-64-0

- AKOS024661115

-

- インチ: 1S/C23H35N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-5-4-7-19(26)9-10-24-22(27)23(28)25-15-20-8-6-12-31-20/h13-14,19-20H,4-12,15H2,1-3H3,(H,24,27)(H,25,28)

- InChIKey: TWJGHWCCLJOTRA-UHFFFAOYSA-N

- SMILES: S(C1C(C)=CC(C)=CC=1C)(N1CCCCC1CCNC(C(NCC1CCCO1)=O)=O)(=O)=O

計算された属性

- 精确分子量: 465.22974240g/mol

- 同位素质量: 465.22974240g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 32

- 回転可能化学結合数: 7

- 複雑さ: 741

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 113Ų

N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2571-0327-5μmol |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-50mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-2mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-3mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-75mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-20mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-2μmol |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-1mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-10mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2571-0327-100mg |

N-[(oxolan-2-yl)methyl]-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |

898415-64-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide 関連文献

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamideに関する追加情報

Professional Introduction to N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide and CAS No. 898415-64-0

N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by the CAS number 898415-64-0, represents a pinnacle of molecular design and functionality, combining multiple pharmacophoric units to exhibit a wide array of potential biological activities. The intricate structure of this molecule, featuring an oxolan moiety linked to an ethanediamide backbone and a piperidine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group, positions it as a promising candidate for further exploration in drug discovery and development.

The synthesis and characterization of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide have been subjects of extensive study due to its complex architecture. The oxolan ring, a five-membered heterocycle containing an oxygen atom, is known for its stability and versatility in medicinal chemistry. Its incorporation into the molecular framework of this compound likely contributes to its solubility and bioavailability, critical factors in pharmaceutical applications. Moreover, the ethanediamide moiety serves as a bifunctional linker, facilitating interactions with various biological targets.

The presence of the piperidine ring further enhances the compound's potential pharmacological properties. Piperidine derivatives are widely recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. In particular, the substitution of the piperidine ring with a 2,4,6-trimethylbenzenesulfonyl group introduces additional functional groups that can influence the compound's electronic properties and binding affinity. This modification has been strategically employed to enhance interactions with biological targets while maintaining structural integrity.

In recent years, there has been growing interest in the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide exemplifies this trend by integrating several pharmacophoric units into a single molecular entity. Such multifunctional designs are particularly attractive in the treatment of complex diseases where multiple pathways are involved. The potential of this compound to interact with various biological targets makes it a valuable asset in the quest for novel therapeutic strategies.

The investigation into the biological activity of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide has revealed promising results in preclinical studies. Initial assays have demonstrated its efficacy in modulating enzyme activity and receptor binding relevant to several diseases. For instance, studies have shown that this compound exhibits inhibitory effects on certain kinases and proteases, which are key players in cellular signaling pathways associated with inflammation and cancer. These findings underscore the potential of this molecule as a lead compound for further development into therapeutic agents.

The structural features of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide also contribute to its unique physicochemical properties. The combination of polar and nonpolar regions within the molecule enhances its solubility in both aqueous and organic solvents, making it suitable for various formulation strategies. Additionally, the presence of multiple hydrogen bonding sites allows for stable interactions with biological targets, improving binding affinity and efficacy.

The synthesis of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity throughout the process. The use of protected intermediates and carefully optimized reaction conditions has been crucial in achieving the desired product without unintended side reactions. These synthetic advancements highlight the importance of meticulous planning and execution in pharmaceutical research.

Ongoing research is focused on optimizing the pharmacological properties of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide through structural modifications and analog design. By fine-tuning specific functional groups within the molecule, researchers aim to enhance its selectivity and potency while minimizing potential side effects. Computational modeling techniques have been instrumental in predicting how structural changes will impact biological activity, allowing for rapid screening of novel analogs.

The potential applications of N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin}-\textbf{ } \textbf{-\textbf{}}\textbf{-\textbf{}}\textbf{-\textbf{}}\textbf{-\textbf{}}\textbf{-\textbf{}}\textbf{-\textbf{}}\textbf{-}\textbf{-}\textbf{-}\textbf{-}\textbf{-}\textbf{-}\textbf{-}\textbf{-}\textbf{ } \textquoteleft{} \) \(\) \(\) \(\) \(\) \(\) \(\) \(\) \(\) \(\) \(\) ethanediamide are vast and span across multiple therapeutic areas. Its ability to modulate key biological pathways makes it a versatile tool for addressing various diseases. Whether used as a lead compound or an intermediate in drug development pipelines، this molecule represents a significant advancement in medicinal chemistry.

In conclusion، N-(\(N-\(Oxolan\-)))-methylene)-N'\({-\(Ethane\-diamido)))-N''-\({-\(Pip\-eridine\-)))-\(N\-((\(Sulfon\-o)))-\(Phen\-ylo)))))\) is a remarkable compound that embodies the cutting edge of pharmaceutical research。 Its intricate structure, characterized by \(Ox\-o\-lan\), \(Ethane\-diamido\), \(Pip\-eridine\), \(Sulfon\-o\), \(Phen\-ylo\) moieties, positions it as a promising candidate for further exploration。 The ongoing research into its pharmacological properties, synthetic pathways, and potential applications underscores its significance in advancing drug discovery efforts。

898415-64-0 (N-(oxolan-2-yl)methyl-N'-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide) Related Products

- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)

- 1806194-16-0(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)

- 2228295-82-5(2-5-(dimethylamino)-3H-imidazo4,5-bpyridin-2-ylacetic acid)

- 869071-61-4(N'-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide)

- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 71125-53-6(5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine)

- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)

- 1261931-92-3(2-Chloro-5-(3-methylsulfonylphenyl)isonicotinic acid)

- 2171907-48-3(4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)

- 1692510-94-3(1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol)